![molecular formula C7H14ClF3N2O B15046139 1-[2-(Trifluoromethoxy)ethyl]piperazine hydrochloride](/img/structure/B15046139.png)
1-[2-(Trifluoromethoxy)ethyl]piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethoxy)ethyl]piperazine hydrochloride is a versatile chemical compound widely used in scientific research. Its unique properties make it suitable for various applications, including drug development, catalyst synthesis, and material science investigations. The compound is characterized by the presence of a trifluoromethoxy group attached to an ethyl chain, which is further connected to a piperazine ring, forming a hydrochloride salt.
Preparation Methods
The synthesis of 1-[2-(Trifluoromethoxy)ethyl]piperazine hydrochloride involves several steps. One common method includes the reaction of 1-(2-chloroethyl)piperazine with trifluoromethanol in the presence of a base to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .
For industrial production, the process is scaled up, and the reaction parameters are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
1-[2-(Trifluoromethoxy)ethyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(Trifluoromethoxy)ethyl]piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of new drugs, especially those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the synthesis of catalysts and materials with unique properties, contributing to advancements in material science.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethoxy)ethyl]piperazine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in the inhibition of neurotransmitter release. This mechanism is particularly relevant in the context of its use as an anthelmintic agent, where it paralyzes parasites, allowing for their expulsion from the host body .
Comparison with Similar Compounds
1-[2-(Trifluoromethoxy)ethyl]piperazine hydrochloride can be compared with other similar compounds, such as:
1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride: This compound has similar applications but differs in its salt form, which may affect its solubility and stability.
1-(2-Chloroethyl)piperazine hydrochloride: This precursor compound is used in the synthesis of this compound and has distinct chemical properties due to the presence of a chloro group.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts specific electronic and steric effects, enhancing its reactivity and binding affinity in various applications.
Properties
Molecular Formula |
C7H14ClF3N2O |
|---|---|
Molecular Weight |
234.65 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)ethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C7H13F3N2O.ClH/c8-7(9,10)13-6-5-12-3-1-11-2-4-12;/h11H,1-6H2;1H |
InChI Key |
DUHUNZVPIIWYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCOC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B15046080.png)
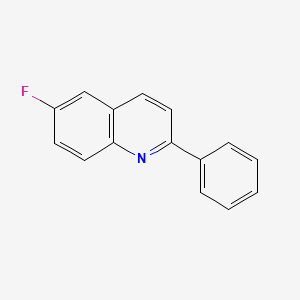
![4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B15046085.png)
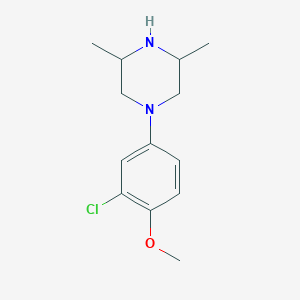
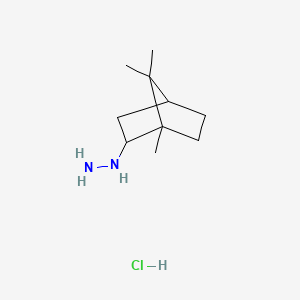
![6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B15046107.png)
![Ethyl N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B15046108.png)
![1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride](/img/structure/B15046119.png)
![Oxazolo[4,5-c]quinoline](/img/structure/B15046130.png)
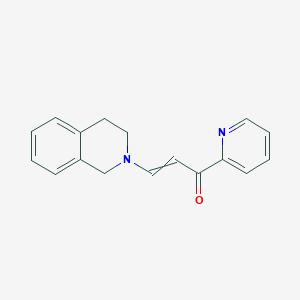
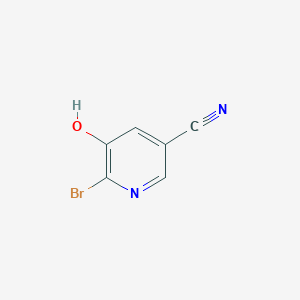
![1-[2-(2-Methoxyethoxy)ethyl]piperazine hydrochloride](/img/structure/B15046137.png)
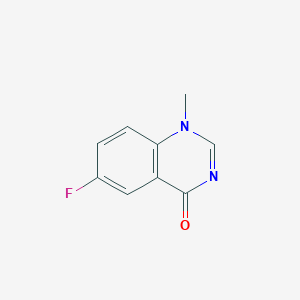
![[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B15046166.png)
